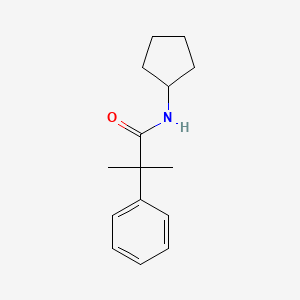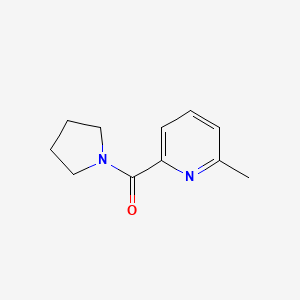
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of piperazine and pyrazole, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone is complex and multifaceted, involving interactions with a range of receptors in the brain and nervous system. It has been shown to act as an agonist at dopamine D2 receptors, as well as a partial agonist at serotonin 5-HT1A receptors and an antagonist at alpha-2 adrenergic receptors. These interactions result in a range of effects on neurotransmitter signaling, including increased dopamine release and decreased serotonin and norepinephrine release.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone are varied and complex, and they depend on a range of factors, including dosage, route of administration, and individual differences in metabolism and physiology. Some of the most commonly observed effects of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone include increased locomotor activity, decreased anxiety, and altered reward processing.
実験室実験の利点と制限
One of the major advantages of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone as a research tool is its ability to selectively target specific neurotransmitter receptors, allowing researchers to study the effects of these receptors in isolation. Additionally, its stable and highly pure crystalline form makes it easy to work with in the lab. However, there are also some limitations to the use of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in research, including the potential for off-target effects and the need for careful dosing and administration to avoid confounding factors.
将来の方向性
There are many potential future directions for research on (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone and related compounds. Some of the most promising areas of investigation include the development of new analogs with improved selectivity and efficacy, the use of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in combination with other compounds to study complex signaling pathways, and the application of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in animal models of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
合成法
The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 4-methyl-1-phenylpiperazine with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of a methanone group. This process results in the formation of a white crystalline powder that is highly pure and stable.
科学的研究の応用
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. Its ability to interact with a range of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine, makes it a valuable tool for studying the mechanisms of action of these important signaling molecules.
特性
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-18-8-9-20(16(21)14-10-17-19(2)11-14)15(12-18)13-6-4-3-5-7-13/h3-7,10-11,15H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHOBNHZCXTGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

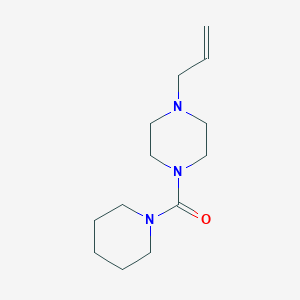


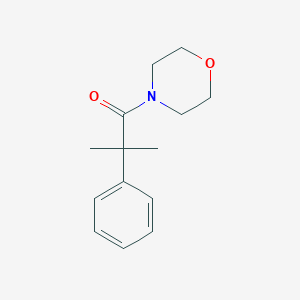
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

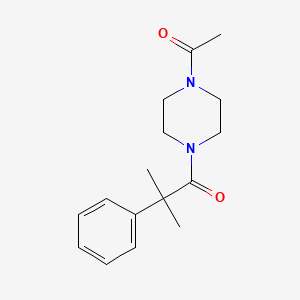
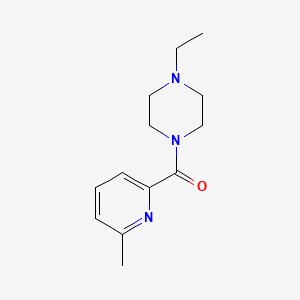
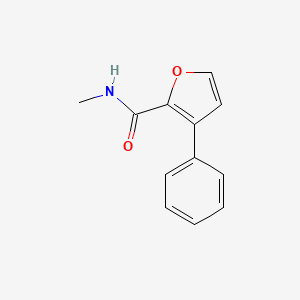
![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
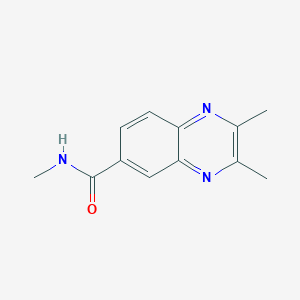
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
